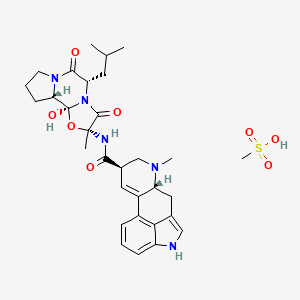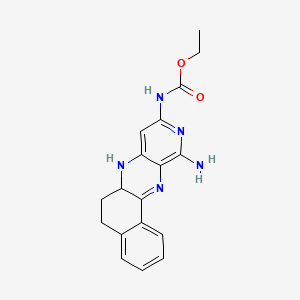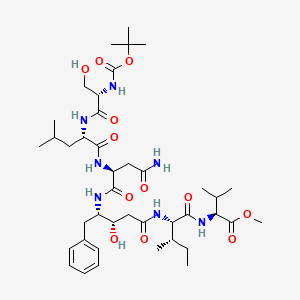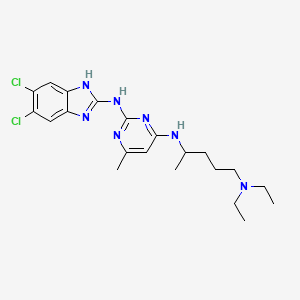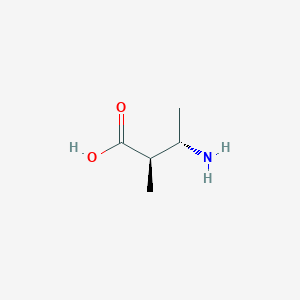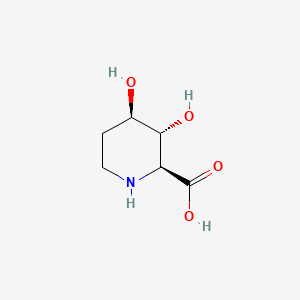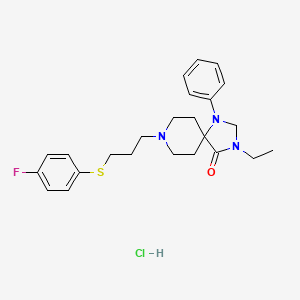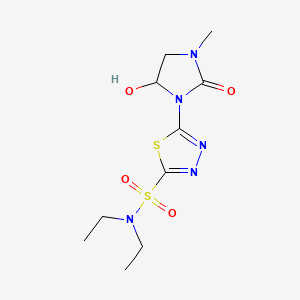
2'F-dd-L-araC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’F-dd-L-araC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.
Wissenschaftliche Forschungsanwendungen
2’F-dd-L-araC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.
2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.
2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.
Uniqueness
2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
177365-14-9 |
|---|---|
Molekularformel |
C9H12FN3O3 |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1 |
InChI-Schlüssel |
HNSUDSIHCJEYQG-HAFWLYHUSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
